



Methodologies for the Synthesis of XR9051 for **Research Purposes**

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For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

XR9051 is a potent and specific modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). Its chemical name is 3-((Z)-((Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene)methyl)-N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoguinolin-2(1H)yl)ethyl)phenyl)benzamide, and its chemical formula is C39H40N4O5. Developed from a natural product lead compound, **XR9051** has demonstrated significant potential in reversing resistance to a variety of cytotoxic drugs in preclinical studies. This document provides a detailed overview of a proposed methodology for the synthesis of XR9051 for research applications.

Disclaimer: The following synthetic protocol is a proposed route based on established chemical principles and published procedures for analogous compounds, as a detailed, step-by-step synthesis of **XR9051** is not publicly available. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as needed.

Proposed Synthetic Pathway

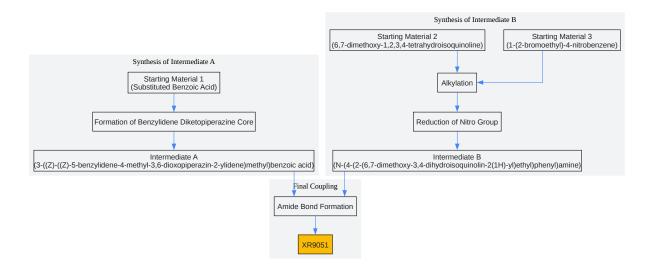
The synthesis of **XR9051** can be logically approached through a convergent strategy, involving the preparation of two key intermediates followed by their coupling.



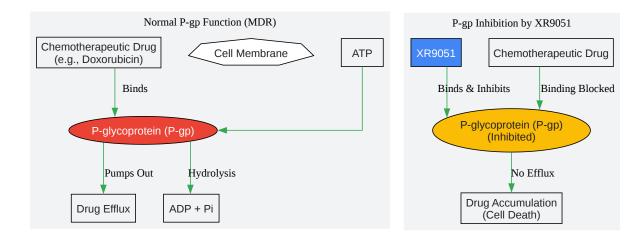


Diagram of the Proposed Synthetic Workflow:









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